REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]=[CH2:10].Cl.[CH3:12][CH:13]([CH3:16])[CH:14]=O>ClCCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:12][C:13]1([CH3:16])[CH2:10][CH2:9][C:1](=[O:3])[CH:2]=[CH:14]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature below 20° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was then washed with 10% (w/v) sodium hydroxide (250 ml)
|
Type
|
CUSTOM
|
Details
|
to destroy any traces of 4-chlorobutan-2-one
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC(CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |